![molecular formula C17H12ClF2N3O2 B10910795 1-[(4-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10910795.png)
1-[(4-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenoxy group, a difluorophenyl group, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the pyrazole intermediate with 4-chlorophenol in the presence of a suitable base, such as potassium carbonate, to form the chlorophenoxy derivative.
Introduction of the difluorophenyl group: This step involves the reaction of the chlorophenoxy derivative with 2,4-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy or difluorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-[(4-Chlorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific enzymes or receptors: Inhibiting or activating their functions.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Inducing oxidative stress: Leading to cell damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide: Lacks the difluorophenyl group.
N~3~-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxamide: Lacks the chlorophenoxy group.
1-[(4-Chlorophenoxy)methyl]-N~3~-(2-fluorophenyl)-1H-pyrazole-3-carboxamide: Contains a single fluorine atom instead of two.
Uniqueness
1-[(4-Chlorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the chlorophenoxy and difluorophenyl groups, which may contribute to its distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity, stability, and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C17H12ClF2N3O2 |
|---|---|
Molecular Weight |
363.7 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H12ClF2N3O2/c18-11-1-4-13(5-2-11)25-10-23-8-7-16(22-23)17(24)21-15-6-3-12(19)9-14(15)20/h1-9H,10H2,(H,21,24) |
InChI Key |
GFSQDAISTGEBEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


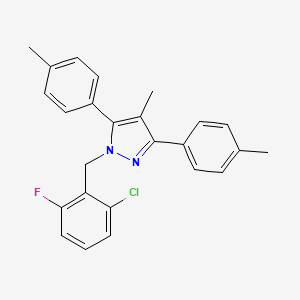
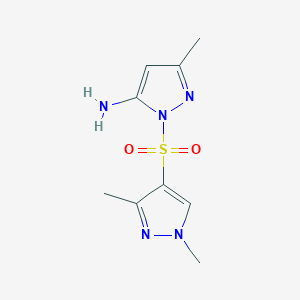
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole](/img/structure/B10910717.png)
![methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B10910731.png)
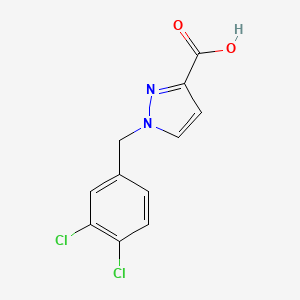
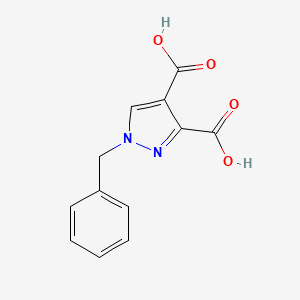

![1-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10910778.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B10910781.png)
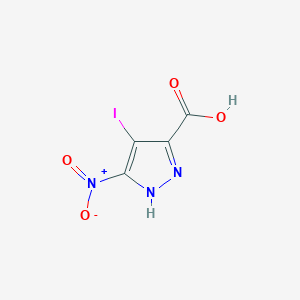
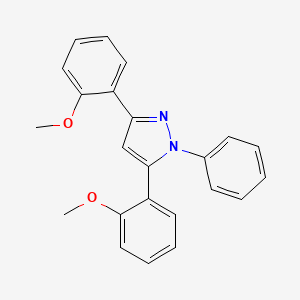
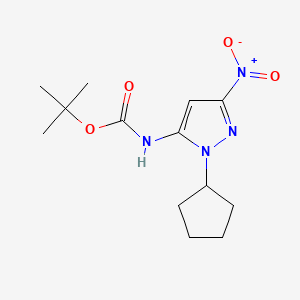
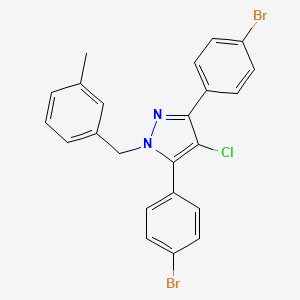
![N'~1~-[(E)-1-(4-Hydroxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B10910812.png)
